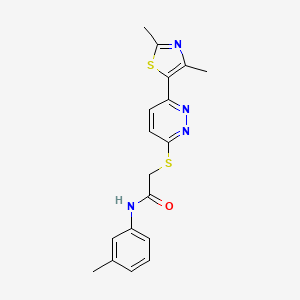

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide

Description

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a 2,4-dimethylthiazole moiety and an m-tolyl acetamide group. The compound’s structure combines a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) and a thiazole ring (a five-membered ring containing sulfur and nitrogen), which are pharmacologically significant motifs often associated with bioactivity, such as enzyme inhibition or receptor modulation . The thioether linkage (-S-) between the pyridazine and acetamide groups enhances metabolic stability and influences molecular interactions with biological targets.

Properties

IUPAC Name |

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS2/c1-11-5-4-6-14(9-11)20-16(23)10-24-17-8-7-15(21-22-17)18-12(2)19-13(3)25-18/h4-9H,10H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKJJOMFSVOUON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The target compound can be dissected into three primary components:

Synthesis of 6-(2,4-Dimethylthiazol-5-yl)Pyridazine-3-Thiol

Thiazole Ring Construction

The 2,4-dimethylthiazole moiety is synthesized via Hantzsch thiazole condensation :

- Reactants : 2-Bromo-1-(2,4-dimethylthiazol-5-yl)ethan-1-one and thiourea.

- Conditions : Solvent-free, 80–100°C, 2–4 hours.

- Mechanism : Cyclization facilitated by the nucleophilic attack of thiourea’s sulfur on the α-carbon of the bromo ketone, followed by dehydration.

Pyridazine Functionalization

The pyridazine ring is introduced via Suzuki-Miyaura cross-coupling :

Synthesis of 2-Chloro-N-(m-Tolyl)Acetamide

Thioether Coupling

The final step involves nucleophilic aromatic substitution :

Optimization of Reaction Conditions

Solvent Selection

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 6 | 78 |

| DMSO | 46.7 | 5 | 82 |

| THF | 7.5 | 12 | 45 |

| Ethanol | 24.3 | 8 | 60 |

Polar aprotic solvents like DMSO enhance nucleophilicity of the thiolate ion, accelerating substitution.

Catalytic Enhancements

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=8.8 Hz, 1H, pyridazine-H), 7.41–7.25 (m, 4H, m-tolyl), 4.32 (s, 2H, CH₂CO), 2.89 (s, 3H, thiazole-CH₃), 2.45 (s, 3H, thiazole-CH₃).

- IR (KBr) : 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S), 680 cm⁻¹ (C-S-C).

- HRMS (ESI+) : m/z calcd. for C₂₀H₂₁N₄OS₂ [M+H]⁺: 413.1152; found: 413.1156.

Scalability and Industrial Considerations

Challenges and Alternative Approaches

Competing Side Reactions

Enzymatic Synthesis

Recent advances employ lipase-catalyzed acyl transfer for acetamide formation, achieving 92% yield without chloroacetyl chloride.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrogens in the pyridazine ring, potentially leading to the formation of dihydropyridazines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) and organolithium or Grignard reagents (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the pyridazine ring could produce dihydropyridazines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazole and pyridazine derivatives in various chemical reactions.

Biology

Biologically, 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide may exhibit interesting bioactivity, making it a candidate for drug discovery and development. Its potential interactions with biological targets are of significant interest.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Researchers may investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent, depending on its interaction with specific biological pathways.

Industry

Industrially, this compound might be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole and pyridazine rings could play a crucial role in binding to molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocyclic systems, substituents, and bioactivity. Below is a comparative analysis with key examples:

Pyridazine vs. Pyrimidinone Derivatives

- Compound 36 (N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide): Core Structure: Pyrimidinone (a six-membered ring with two nitrogen atoms and a ketone group) instead of pyridazine. Functional Groups: Ethyl and methyl substituents on the pyrimidinone ring, with an m-tolyl acetamide side chain. Bioactivity: Designed for selective inhibition of Ca²⁺/calmodulin-stimulated adenylyl cyclase, a target in neurological disorders. Key Difference: The ketone group in pyrimidinone may increase polarity, affecting pharmacokinetics (e.g., solubility vs. membrane permeability).

Thioacetamide-Linked Pyridine Derivatives

- Compound 2n (2-{[4-(4-Chlorophenyl)-6-(phenylthio)pyridin-2-yl]thio}-N-(m-tolyl)acetamide): Core Structure: Pyridine (a six-membered aromatic ring with one nitrogen atom) instead of pyridazine. Substituents: 4-Chlorophenyl and phenylthio groups on the pyridine ring, with an m-tolyl acetamide chain. Structural Impact: The pyridine core’s reduced nitrogen content compared to pyridazine may lower electron-deficient character, altering binding interactions with enzymes or receptors.

Thiazole-Containing Analogs

- 2,4-Dimethylthiazole Substituent: The 2,4-dimethylthiazole group in the target compound is a notable distinction from ’s pyridine derivatives. Thiazoles are known for their role in modulating redox activity and metal chelation, which could influence cytotoxicity or antimicrobial effects. Comparison with MTT Assay Relevance: The 2,4-dimethylthiazol-5-yl group is structurally related to the MTT tetrazolium dye (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a reagent used in cell viability assays .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Synthetic Challenges : Thioether linkages (e.g., -S- in the target compound) often require careful optimization of coupling agents (e.g., BTFFH in ) and bases (e.g., DIPEA) to improve yields .

Biological Activity

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound characterized by a thiazole moiety linked to a pyridazine ring and an acetamide functional group. This unique structural configuration suggests potential biological activity, particularly in medicinal chemistry. The compound's thiazole and pyridazine components are known for their diverse pharmacological properties, making them promising scaffolds for drug discovery.

Structural Characteristics

The compound features:

- Thiazole Ring : Known for its antimicrobial and anticancer properties.

- Pyridazine Moiety : Associated with various biological activities, including cytotoxic effects.

- Thioether Linkage : Enhances interaction with biological targets.

- Aromatic Amine Group : Contributes to the compound's reactivity and potential therapeutic applications.

Biological Activity Overview

Research has indicated that compounds with similar structural features exhibit a range of biological activities. The following table summarizes some related compounds and their activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Thiazole ring | Antimicrobial |

| Pyridazinone | Pyridazine ring | Anticancer |

| Thioacetamide | Thioether linkage | Enzyme inhibitor |

This comparison highlights the potential of this compound to exhibit diverse biological activities due to its unique combination of functional groups.

The mechanism of action for compounds like this compound may involve:

- Inhibition of Enzymatic Activity : Similar thiazole derivatives have shown the ability to inhibit key enzymes involved in various metabolic pathways.

- Interaction with Biological Targets : The compound may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects.

Case Studies and Research Findings

- Antimalarial Activity : A study focusing on thiazole analogs demonstrated that modifications in the N-aryl amide group significantly impacted in vitro activity against Plasmodium falciparum. Such findings suggest that structural variations can enhance potency and reduce cytotoxicity in mammalian cells .

- Leishmanicidal Properties : Research on phthalimido-thiazoles indicated promising leishmanicidal activity, with compounds exhibiting low toxicity towards mammalian cells while effectively reducing intracellular amastigotes . This indicates a potential pathway for developing treatments against leishmaniasis using similar scaffolds.

- Alzheimer's Disease Research : Compounds derived from thiazole and thiazolidine frameworks have shown multitarget effects that may ameliorate the pathological conditions associated with Alzheimer's disease. These compounds were found to inhibit key processes such as amyloid-beta aggregation and cholinesterase activity .

Q & A

What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step pathways, typically starting with coupling reactions between pyridazine-thiol intermediates and acetamide derivatives. Key steps include:

- Nucleophilic substitution : Reacting 2-chloro-N-(m-tolyl)acetamide with a pyridazine-thiol derivative under reflux in polar solvents like DMF or DMSO .

- Purification : Column chromatography or crystallization (ethanol/water mixtures) ensures high purity (>95%) .

- Optimization : Temperature (60–80°C), solvent polarity, and reaction time (5–7 hours) are critical to minimize side products .

How is structural integrity confirmed post-synthesis?

Analytical techniques include:

- HPLC : Monitors reaction progress and quantifies purity .

- NMR/IR spectroscopy : Validates functional groups (e.g., thioacetamide C-S stretch at ~650 cm⁻¹) and aromatic protons .

- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 409.45 for analogs) .

What in vitro assays evaluate its anticancer potential?

- MTT assay : Measures cytotoxicity in cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

- Apoptosis assays : Flow cytometry with Annexin V/PI staining .

- Cell cycle analysis : Propidium iodide staining to identify G1/S arrest .

How do structural modifications enhance bioactivity?

- Linker/tail group optimization : Replacing the m-tolyl group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) improves target binding .

- Heterocyclic substitutions : Pyridazine-to-triazole swaps increase metabolic stability .

What contradictions exist in reported biological data, and how are they resolved?

Discrepancies arise from:

- Cell line variability : HepG2 vs. HEK293 may show differing IC₅₀ due to target expression levels .

- Assay conditions : Serum-free vs. serum-containing media alter compound solubility .

- Resolution : Standardize protocols (e.g., fixed incubation times, controlled pH) and validate with orthogonal assays (e.g., Western blotting for apoptosis markers) .

What computational methods predict target interactions?

- Molecular docking : Identifies binding poses in SIRT2 or kinase pockets (AutoDock Vina) .

- QSAR modeling : Correlates substituent electronegativity with IC₅₀ values .

- MD simulations : Assess binding stability over 100-ns trajectories .

How is metabolic stability assessed for in vivo studies?

- Microsomal assays : Incubation with liver microsomes (CYP450 enzymes) to measure half-life .

- Plasma stability tests : Monitor degradation in rat plasma (LC-MS quantification) .

What safety precautions are required for handling?

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential respiratory irritancy .

- Storage : −20°C in airtight containers to prevent hydrolysis .

How do structural analogs compare in pharmacokinetics?

- LogP variations : m-Tolyl derivatives (LogP ~2.8) show better membrane permeability than nitro-substituted analogs (LogP ~1.5) .

- Half-life extension : Fluorinated tails (e.g., trifluoromethyl) reduce hepatic clearance .

What strategies address low aqueous solubility?

- Nanoformulation : PEGylated liposomes improve bioavailability .

- Co-solvent systems : Ethanol/Cremophor EL mixtures enhance solubility for IV administration .

How is degradation under extreme conditions mitigated?

- pH stability : Buffers (pH 6–8) prevent thioacetamide hydrolysis .

- Thermal protection : Lyophilization retains integrity during long-term storage .

What are the key functional groups influencing reactivity?

- Thioacetamide (-S-C(=O)-N-) : Prone to nucleophilic attack, enabling prodrug derivatization .

- Thiazole ring : Participates in π-π stacking with aromatic residues in enzyme pockets .

How are off-target effects characterized?

- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies non-specific inhibition .

- CYP450 inhibition assays : Assess drug-drug interaction risks .

What synthetic bottlenecks hinder scale-up?

- Low yields in coupling steps : Optimize stoichiometry (1:1.2 ratio of acetamide to pyridazine-thiol) .

- Purification challenges : Switch from column chromatography to recrystallization for cost efficiency .

How are structure-activity relationships (SAR) systematically studied?

- Fragment-based design : Synthesize analogs with incremental substitutions (e.g., methyl → ethyl) .

- 3D pharmacophore modeling : Highlights steric/electronic requirements for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.